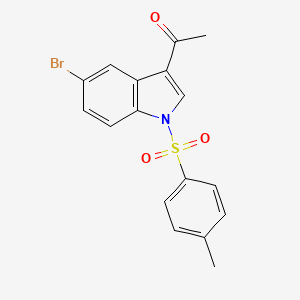

1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3S/c1-11-3-6-14(7-4-11)23(21,22)19-10-16(12(2)20)15-9-13(18)5-8-17(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJBSLYINDELGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Construction of 1 5 Bromo 1 Tosyl 1h Indol 3 Yl Ethanone

The synthesis of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone can be approached through a multi-step process commencing with a suitably substituted indole (B1671886) precursor. The construction of this molecule involves two primary transformations: the protection of the indole nitrogen with a tosyl group (N-tosylation) and the introduction of an acetyl group at the C3 position of the indole ring (C3-acylation). The sequence of these steps can be varied, either by first acylating 5-bromoindole (B119039) and then performing N-tosylation, or by first protecting the indole nitrogen and subsequently carrying out the acylation.

A common and effective strategy for the synthesis of 3-acylindoles involves the Friedel-Crafts acylation of an N-protected indole. researchgate.net The N-sulfonyl group, such as a tosyl group, serves as a robust protecting group that directs acylation to the C3 position and can prevent side reactions like polymerization which can occur with unprotected indoles under strong acidic conditions. researchgate.net

A plausible synthetic route would therefore begin with the N-tosylation of 5-bromoindole. This can be achieved by reacting 5-bromoindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A two-phase N-tosylation reaction catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (NBu4HSO4) has been shown to be effective for protecting similar indole ketones. researchgate.net

Following the successful synthesis of 5-bromo-1-tosyl-1H-indole, the subsequent step is the introduction of the acetyl group at the C3 position. This is typically accomplished via a Friedel-Crafts acylation reaction. The reaction of 1-(phenylsulfonyl)indole (B187392) with acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as dichloromethane (B109758) has been demonstrated to afford the corresponding 3-acylindole in excellent yields. researchgate.net Research has shown that a 5-bromo substituent is stable under these acylation and subsequent reduction conditions. researchgate.net

An alternative approach for C3-acylation involves the use of acyl chlorides with dialkylaluminum chlorides (e.g., Et₂AlCl), which can proceed under mild conditions without requiring NH protection, though pre-protection is often favored for cleaner reactions and higher yields. organic-chemistry.org

The table below summarizes findings for the Friedel-Crafts acylation of N-sulfonylindoles, which is a key step in the synthesis of the target compound.

| N-Sulfonylindole Reactant | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | Acetic Anhydride | AlCl₃, CH₂Cl₂ | 98 | researchgate.net |

| 1-(Phenylsulfonyl)indole | Propionic Anhydride | AlCl₃, CH₂Cl₂ | 96 | researchgate.net |

| 1-(Phenylsulfonyl)indole | Isobutyric Anhydride | AlCl₃, CH₂Cl₂ | 93 | researchgate.net |

| 5-Bromo-1-(phenylsulfonyl)indole | Acetyl Chloride | AlCl₃, CH₂Cl₂ | 95 | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Routes for N Tosyl 3 Acylindoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. For the synthesis of N-tosyl-3-acylindoles, several sustainable strategies have been developed that offer advantages over traditional methods.

One significant advancement is the use of microwave irradiation to accelerate reactions. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner products by minimizing thermal decomposition and side reactions. beilstein-journals.org For the C3-acylation of indoles, combining microwave heating with catalytic amounts of metal triflates (like Y(OTf)₃) in ionic liquids (such as [BMI]BF₄) provides a fast and green method. researchgate.netnih.gov This approach avoids the need for N-H protection, and the ionic liquid and catalyst can often be reused, which aligns with the green chemistry principle of waste reduction. researchgate.netnih.gov

The development of catalyst-free reaction conditions is another cornerstone of green synthetic chemistry. For instance, N-acylation of various amines has been achieved efficiently using acetic anhydride (B1165640) under solvent-free conditions, eliminating the need for both a catalyst and a potentially hazardous organic solvent. orientjchem.org While developed for amines, such principles could be explored for the N-tosylation of indoles to create a more environmentally benign process.

The table below highlights some green chemistry approaches relevant to the synthesis of acylated indoles.

| Reaction Type | Green Approach | Key Advantages | Reference |

|---|---|---|---|

| C3-Acylation of Indole (B1671886) | Y(OTf)₃ catalyst in ionic liquid with microwave irradiation | Fast reaction (1-10 min), high regioselectivity, reusable catalyst, no N-H protection needed. | researchgate.netnih.gov |

| N-Acylation of Amines | Catalyst-free and solvent-free conditions | Avoids catalyst and solvent waste, simple procedure, good to excellent yields. | orientjchem.org |

| Nazarov Cyclization (for indanones) | Microwave-assisted synthesis | Significantly shortens reaction time from hours to minutes. | beilstein-journals.org |

| Synthesis of N-Heterocycles | Use of recyclable heterogeneous catalysts | Facilitates product purification, reduces catalyst waste, promotes sustainability. | mdpi.com |

Chemical Transformations and Derivatizations of 1 5 Bromo 1 Tosyl 1h Indol 3 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The acetyl group at the C-3 position is a key site for initial derivatization. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a variety of condensation and nucleophilic addition reactions.

Condensation Reactions and Enaminone Formation

The active methyl group of the 3-acetyl moiety can react with various electrophiles, particularly in condensation reactions, to form new carbon-carbon and carbon-heteroatom bonds. A significant transformation is the formation of enaminones, which are versatile building blocks in heterocyclic synthesis. ijcce.ac.irresearchgate.net

The reaction of 3-acetylindoles with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a common method to produce β-dimethylaminoenaminones. researchgate.netresearchgate.net This reaction involves the condensation of the enolate of the acetyl group with DMF-DMA, which serves as a one-carbon synthon. nih.govnih.gov The resulting enaminone possesses both nucleophilic and electrophilic centers, making it a valuable precursor for the synthesis of various heterocyclic systems like pyrazoles, pyridines, and pyrimidines. ijcce.ac.irresearchgate.net

General Reaction for Enaminone Formation:

Reactants: 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Conditions: Typically heated in a suitable solvent.

Product: (E)-1-(5-bromo-1-tosyl-1H-indol-3-yl)-3-(dimethylamino)prop-2-en-1-one

This transformation extends the carbon chain at the C-3 position and introduces a reactive enamine functionality for further synthetic manipulations.

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Acetyl-1-aryl-1H-pyrazoles | DMF-DMA | Reflux, 10 hours | 3-[E-3-(N,N-dimethyl-amino)acryloyl]-1-aryl-1H-pyrazoles | researchgate.net |

| 1,3-Dicarbonyl Compounds | Primary or Secondary Amines | Ethanol, Room Temperature | β-Enaminones | ijcce.ac.ir |

Nucleophilic Additions and Other Carbonyl Transformations

The electrophilic carbonyl carbon of the ethanone group is susceptible to attack by various nucleophiles. These reactions allow for the conversion of the acetyl group into a range of other functional groups.

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, offering mild conditions and good yields. researchgate.netunicam.itrsc.org The resulting 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanol can serve as a precursor for further reactions, such as dehydration to a vinyl group or substitution of the hydroxyl group.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group allows for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. This provides a straightforward method for introducing alkyl, aryl, or vinyl substituents at the α-position of the C-3 side chain.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene. organic-chemistry.org By reacting this compound with a phosphorus ylide (Ph₃P=CHR), a C=C double bond is formed, leading to the synthesis of 3-(prop-1-en-2-yl)-substituted indoles. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. acs.org

| Transformation | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | unicam.itrsc.org |

| Grignard Addition | Alkyl/Aryl Magnesium Halide (RMgX) | Tertiary Alcohol | N/A |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | organic-chemistry.orgacs.org |

Transformations Involving the Bromo Substituent at C-5

The bromine atom at the C-5 position of the indole (B1671886) ring is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-5 bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.org This reaction is widely used to form biaryl linkages. Reacting this compound with various arylboronic acids allows for the synthesis of a diverse library of 5-aryl-1-tosyl-1H-indol-3-yl derivatives. The reaction conditions are generally mild and tolerant of a wide range of functional groups. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netorgsyn.orgwright.edu This reaction is highly efficient for the synthesis of arylalkynes. Applying this methodology to this compound provides access to 5-alkynyl-substituted indoles, which are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netthieme-connect.deresearchgate.net This reaction, catalyzed by a palladium complex in the presence of a base, typically results in the formation of the trans-alkene product. thieme-connect.de The reaction of this compound with alkenes such as acrylates, styrenes, or other vinyl compounds, provides a direct route to 5-alkenyl-substituted indoles. syntheticpages.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | 5-Aryl-indole | nih.gov |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-indole | researchgate.netorganic-chemistry.org |

| Heck | Alkene (CH₂=CHR') | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 5-Alkenyl-indole | thieme-connect.desyntheticpages.org |

Regioselective Nucleophilic Aromatic Substitution (SNAr) on Halogenated Indoles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.compressbooks.pubyoutube.com The indole ring itself is electron-rich, which generally disfavors SNAr reactions. baranlab.org

However, the presence of the electron-withdrawing N-tosyl group and the 3-acetyl group can increase the electrophilicity of the indole core, potentially enabling SNAr at the C-5 position. For an SNAr reaction to occur on this compound, a potent nucleophile would be required to attack the carbon bearing the bromine atom, forming a transient, negatively charged Meisenheimer-like complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge by the electron-withdrawing groups. youtube.compressbooks.pub

While SNAr reactions where the indole ring acts as a nucleophile are common, examples of external nucleophiles displacing a halogen on the benzene (B151609) ring of an indole are less frequent and often require significant activation. researchgate.netnih.gov The feasibility of such a reaction on this specific substrate would depend on the strength of the nucleophile and the reaction conditions employed. Without strong activation, palladium-catalyzed cross-coupling reactions are generally the preferred method for the functionalization of the C-5 bromo substituent. nih.gov

Modifications of the Indole Core and N-Tosyl Group

The N-tosyl group serves as a robust protecting group for the indole nitrogen, allowing for selective reactions at other positions. Its removal, or "detosylation," is a key step in many synthetic sequences to yield the free N-H indole. researchgate.netresearchgate.net

The cleavage of the N-tosyl group is often accomplished under basic or reductive conditions. A variety of reagents have been developed for this purpose, offering different levels of mildness and functional group compatibility.

Basic Hydrolysis: Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in alcoholic solvents at elevated temperatures can cleave the N-S bond. However, these harsh conditions may not be suitable for substrates with other base-sensitive functional groups.

Mild Basic Conditions: A particularly mild and effective method for the detosylation of N-tosylindoles involves the use of cesium carbonate (Cs₂CO₃) in a mixture of solvents like THF and methanol (B129727). researchgate.net This method is often preferred due to its compatibility with a wider range of functional groups. The presence of electron-withdrawing groups on the indole ring, such as the 5-bromo substituent, facilitates this nucleophilic attack and subsequent deprotection. researchgate.net

Reductive Cleavage: Reductive methods can also be employed for N-S bond cleavage. Reagents such as magnesium in methanol or sodium naphthalenide are effective for this transformation. rsc.org

| Reagent/Conditions | Mechanism Type | Comments | Reference |

|---|---|---|---|

| NaOH or KOH, Alcohol, Reflux | Basic Hydrolysis | Harsh conditions, may affect other functional groups. | N/A |

| Cesium Carbonate (Cs₂CO₃), THF/MeOH | Mild Basic Hydrolysis | High yields, compatible with many functional groups. Facilitated by electron-withdrawing groups. | researchgate.net |

| Magnesium, Methanol | Reductive Cleavage | Effective for N-S bond cleavage. | N/A |

| Sodium Naphthalenide | Reductive Cleavage (Single Electron Transfer) | Powerful reducing agent. | rsc.org |

Detosylation Strategies and their Mechanistic Implications

The removal of the N-tosyl group is a crucial step in many synthetic pathways, unmasking the indole NH for further functionalization or to obtain the final target molecule. The stability of the tosyl group necessitates specific chemical methods for its cleavage, with the choice of reagent and conditions often dictated by the presence of other functional groups in the molecule. For this compound, the acetyl and bromo substituents must be tolerated during the detosylation process.

Several methods have been developed for the N-detosylation of indoles, many of which are applicable to this compound. Basic hydrolysis is a common approach. For instance, treatment with a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent can effect the cleavage of the N-S bond. The mechanism involves nucleophilic attack of the hydroxide or alkoxide ion on the sulfur atom of the tosyl group, leading to the formation of the indole anion and p-toluenesulfonate. The indole anion is then protonated upon workup to yield the N-H indole.

Milder basic conditions have also been proven effective. The use of cesium carbonate in a mixture of tetrahydrofuran (B95107) and methanol has been reported for the deprotection of a range of N-tosylated indoles, including those with electron-withdrawing groups. wikipedia.org This method is particularly advantageous when other base-sensitive functionalities are present. The higher solubility of cesium salts in organic solvents and the increased nucleophilicity of the carbonate anion in the presence of methanol are thought to contribute to the efficiency of this method.

Another approach involves the use of sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). While NaH is commonly used as a base to deprotonate the indole N-H for subsequent tosylation, an excess of NaH at elevated temperatures can promote detosylation. wikipedia.org The proposed mechanism suggests that the hydride ion can act as a nucleophile, attacking the sulfonyl group.

Reductive cleavage methods offer an alternative to basic hydrolysis. Reagents like magnesium in methanol or sodium amalgam can be used. These methods proceed via single electron transfer to the tosyl group, leading to the cleavage of the N-S bond. However, the compatibility of these reductive methods with the bromo substituent on the indole ring must be considered, as reduction of the aryl halide could be a competing reaction.

The choice of the optimal detosylation strategy for this compound will depend on the desired reaction scale, the compatibility with other functional groups in a more complex synthetic intermediate, and the desired yield.

| Reagent/Conditions | Solvent | Temperature | Mechanistic Implication |

| NaOH or KOH | Alcohol (e.g., Methanol, Ethanol) | Reflux | Nucleophilic attack by alkoxide on the sulfur atom. |

| Cesium Carbonate | THF/Methanol | Room Temperature | Mild basic conditions, enhanced nucleophilicity of carbonate. wikipedia.org |

| Sodium Hydride (excess) | DMF or DMA | 60 °C | Nucleophilic attack by hydride on the sulfonyl group. wikipedia.org |

Further Functionalization of the Indole Ring

Beyond detosylation, this compound is primed for further functionalization at several positions, allowing for the synthesis of a diverse array of derivatives.

C-2 Position: The C-2 position of the N-tosyl-indole ring is activated for deprotonation due to the electron-withdrawing nature of the tosyl group. Treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), can generate a C-2 lithiated species. This organometallic intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to introduce a substituent at the C-2 position. This strategy provides a powerful tool for the construction of 2,3-disubstituted indoles.

N-Position: Following the removal of the tosyl group to yield 1-(5-bromo-1H-indol-3-yl)ethanone, the newly revealed N-H group can be readily functionalized. N-alkylation can be achieved by treating the detosylated indole with an alkyl halide in the presence of a base like sodium hydride, potassium carbonate, or cesium carbonate. nih.gov This allows for the introduction of a wide range of alkyl or benzyl (B1604629) groups at the indole nitrogen. Similarly, N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting the indole with an aryl halide in the presence of a palladium or copper catalyst.

Benzenoid C-H Functionalization: The bromine atom at the C-5 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes can be employed to introduce new carbon-carbon bonds at this position. organic-chemistry.orgorganic-chemistry.org These reactions are typically catalyzed by palladium complexes and require a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Furthermore, directed ortho-metalation (DoM) strategies can be envisioned for the functionalization of the C-4 and C-6 positions of the benzenoid ring. wikipedia.orgorganic-chemistry.org The N-tosyl group can act as a directing group, facilitating the deprotonation of an adjacent ortho C-H bond by a strong base. However, in the case of this compound, the directing effect would primarily favor the C-7 position, which is ortho to the nitrogen. Functionalization at C-4 or C-6 would likely require a different directing group strategy, potentially installed after modification of the acetyl group at C-3.

| Position | Reaction Type | Reagents and Conditions | Functional Group Introduced |

| C-2 | Lithiation and Electrophilic Quench | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-CHO, R-X) | Various alkyl, aryl, and functional groups |

| N-1 (after detosylation) | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | Alkyl, Benzyl groups |

| N-1 (after detosylation) | N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd or Cu catalyst, Base | Aryl groups |

| C-5 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Aryl, Vinyl groups |

| C-5 | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl groups |

| C-4, C-6 | Directed ortho-Metalation (DoM) | Directing group, Strong base, Electrophile | Various functional groups |

Mechanistic Investigations and Computational Studies on 1 5 Bromo 1 Tosyl 1h Indol 3 Yl Ethanone and Its Reactions

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis and subsequent functionalization of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone involve fundamental organic reactions, the mechanisms of which have been the subject of extensive investigation. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the outcomes of related transformations.

Mechanistic Analysis of Electrophilic Acylation at C-3

The introduction of the acetyl group at the C-3 position of the 1-tosyl-5-bromoindole core typically proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. youtube.comnih.gov The generally accepted mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich indole (B1671886) ring. sigmaaldrich.comyoutube.com

The reaction is initiated by the activation of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), with a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen or the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion. youtube.comsigmaaldrich.comyoutube.com

Key Steps in Electrophilic Acylation:

Formation of the Acylium Ion: The Lewis acid (LA) reacts with the acylating agent to generate the electrophilic acylium ion.

R-CO-Cl + AlCl₃ → [R-C≡O]⁺[AlCl₄]⁻

Electrophilic Attack: The π-system of the indole ring acts as a nucleophile, attacking the acylium ion. For indoles, this attack preferentially occurs at the C-3 position. semanticscholar.orgstackexchange.com This regioselectivity is attributed to the formation of a more stable cationic intermediate (Wheland intermediate or σ-complex) where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.comic.ac.uk The positive charge in this intermediate is delocalized over the C-2 atom and the nitrogen atom, with the resonance structure placing the charge on nitrogen being a major contributor due to the complete octet on all atoms. stackexchange.com

Deprotonation/Rearomatization: A weak base, often the [AlCl₄]⁻ complex, removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-acetylindole product. youtube.com

The presence of the electron-withdrawing tosyl group at the N-1 position and the bromine atom at the C-5 position influences the reactivity of the indole nucleus. The N-tosyl group significantly reduces the electron-donating ability of the nitrogen atom, deactivating the indole ring towards electrophilic attack compared to an N-unsubstituted indole. However, the inherent nucleophilicity of the indole C-3 position remains sufficient for the acylation to proceed, often requiring stronger reaction conditions.

Detailed Mechanistic Pathways of Palladium-Catalyzed Coupling Reactions at C-5

The bromine atom at the C-5 position of this compound serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govwikipedia.org These reactions proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. libretexts.orglumenlearning.com

Suzuki-Miyaura Coupling Mechanism:

The Suzuki-Miyaura reaction couples the 5-bromoindole (B119039) derivative with an organoboron compound. The catalytic cycle comprises three main steps: nih.govlibretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate. This is often the rate-limiting step and results in the formation of a square planar Pd(II) complex. nih.govillinois.eduresearchgate.net The electron-richness and steric bulk of the phosphine ligands on the palladium catalyst play a crucial role in this step. illinois.edu

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) complex. wikipedia.org The presence of a base is essential; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the ligand exchange on the palladium center, replacing the bromide with the new organic moiety. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium(II) complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com This step typically proceeds with retention of stereochemistry if applicable.

Heck Reaction Mechanism:

The Heck reaction couples the 5-bromoindole with an alkene. wikipedia.orgorganic-chemistry.org The mechanism shares the initial oxidative addition step with the Suzuki coupling but differs in the subsequent steps. lumenlearning.comyoutube.com

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond at the C-5 position of the indole, forming a Pd(II)-indolyl complex. wikipedia.orgwikipedia.org

Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the Pd(II) complex. Subsequently, the indolyl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. youtube.comwikipedia.org

β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) complex. youtube.comwikipedia.org The regioselectivity of the C-C bond formation on the alkene and the stereochemistry of the resulting double bond are key aspects of this step.

Reductive Elimination/Base Regeneration: The hydridopalladium(II) complex reductively eliminates HBr, which is neutralized by the base present in the reaction mixture, regenerating the Pd(0) catalyst. wikipedia.org

For both coupling reactions, the N-tosyl group can influence the electronic properties of the substrate and the stability of the organopalladium intermediates, thereby affecting reaction rates and yields. nih.gov

Theoretical and Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and reaction mechanisms of complex organic molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic and organometallic reactions. researchgate.netrsc.org For the reactions involving the title compound, DFT calculations are employed to:

Elucidate Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.netnih.gov This allows for a detailed understanding of the reaction pathway, including the determination of activation energies and the rate-determining step. For instance, DFT studies on the Suzuki-Miyaura coupling have clarified the roles of the base and ligands in the transmetalation step. researchgate.net

Analyze Catalytic Cycles: In palladium-catalyzed reactions, DFT helps in characterizing the geometry and electronic structure of various palladium intermediates (e.g., Pd(0)L₂, oxidative addition adducts, and transmetalation transition states). researchgate.net This insight is crucial for designing more efficient catalysts.

Predict Regioselectivity: DFT calculations can accurately predict the regioselectivity of reactions, such as the preferential acylation at C-3. By comparing the activation energies for attack at different positions on the indole ring, the experimentally observed outcome can be rationalized and predicted. researchgate.net

| Computational Study Focus | Key Findings from DFT Calculations |

| Electrophilic Acylation | Calculation of transition state energies confirms that electrophilic attack at C-3 has a lower activation barrier compared to C-2, C-4, C-5, C-6, or C-7. |

| Suzuki Coupling | Modeling of the catalytic cycle shows that oxidative addition is often rate-limiting. The structure of the boronate-palladium complex during transmetalation has been elucidated. |

| Heck Coupling | Energy profiles of the neutral and cationic pathways can be compared to determine the most likely mechanism under specific conditions. |

Molecular Modeling of Substituent Effects on Indole Reactivity and Regioselectivity

Molecular modeling techniques are used to understand how the substituents (1-tosyl, 3-acetyl, and 5-bromo) modulate the electronic properties and reactivity of the indole core. chemrxiv.org

Electronic Effects: The tosyl group at N-1 and the bromine at C-5 are both electron-withdrawing groups. Computational analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can quantify these effects. researchgate.net These studies show a decrease in the electron density of the indole ring, particularly at the nitrogen and in the pyrrole moiety, which deactivates the ring towards electrophilic substitution. rsc.org The HOMO is often localized on the pyrrole ring, but its energy is lowered by the electron-withdrawing groups, impacting nucleophilicity.

Regioselectivity: While the N-tosyl group is deactivating, computational models confirm that it does not alter the inherent regioselectivity of the indole ring for electrophilic attack at C-3. researchgate.net The stability of the cationic intermediate formed upon C-3 attack remains significantly higher than for attack at other positions. In the context of "indolyne" chemistry, computational models based on distortion energies have been successfully used to predict the regioselectivity of nucleophilic additions, a concept that can be extended to understand substituent-directed reactivity. nih.govnih.gov

Steric Effects: Molecular modeling can also predict potential steric hindrance that might influence reaction pathways, particularly in cross-coupling reactions where bulky ligands and substrates are involved.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Tosyl | N-1 | Strong Electron-Withdrawing | Deactivates the indole ring towards electrophilic attack; stabilizes the molecule. |

| Bromo | C-5 | Inductive Electron-Withdrawing, Resonance Electron-Donating | Mildly deactivating; provides a site for cross-coupling reactions. |

| Acetyl | C-3 | Electron-Withdrawing | Deactivates the pyrrole ring, preventing further electrophilic substitution on that ring. |

Advanced Spectroscopic and Spectrometric Probing of Reaction Intermediates and Product Formation

While standard techniques like NMR and mass spectrometry are used for final product identification, advanced spectroscopic methods can provide real-time insights into reaction mechanisms by detecting transient intermediates. spectroscopyonline.com

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and sometimes key intermediates throughout a reaction. spectroscopyonline.com For palladium-catalyzed couplings, in situ Surface-Enhanced Raman Scattering (SERS) has been demonstrated as a powerful tool for monitoring the kinetics of the reaction on the surface of catalytically active metal nanoparticles. nih.gov This can provide information on the rate of consumption of the bromoindole and the formation of the coupled product.

Transient Absorption Spectroscopy: This technique is used to study the properties and reactivity of short-lived excited states and reaction intermediates. nih.gov For indole derivatives, transient absorption spectroscopy has been employed to investigate the properties of triplet states and radical species formed under photochemical conditions, providing a deeper understanding of their electronic behavior. nih.gov While not directly applied to the thermal reactions discussed above, these studies enrich the fundamental understanding of the photophysical properties of the indole core.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as Cold Spray Ionization Mass Spectrometry (CSI-MS), can be used to gently ionize and detect labile reaction intermediates directly from a reaction mixture. This could potentially allow for the observation of organopalladium(II) intermediates in cross-coupling reactions involving the title compound.

These advanced methods offer a window into the dynamic processes occurring during the chemical transformation, complementing the static pictures provided by computational modeling and the endpoint analysis of traditional characterization.

Kinetic Studies of Transformations Involving this compound

Information regarding the kinetic studies of transformations involving this compound is not available in the reviewed scientific literature. There are no detailed research findings or data tables to report on this specific topic.

Role As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of functional groups in 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone provides multiple reaction sites, enabling its use as a precursor for a variety of complex heterocyclic systems. The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One significant application is in the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with hydrazine (B178648) derivatives leads to the formation of indolyl-substituted pyrazoles. This transformation typically proceeds through a condensation reaction followed by intramolecular cyclization. The resulting pyrazole ring can be further functionalized, demonstrating the utility of the starting material in generating polysubstituted heterocyclic systems.

Furthermore, this compound serves as a valuable precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry. The synthesis can be initiated by reacting the acetylindole with reagents like N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone intermediate. This intermediate can then undergo cyclocondensation with hydrazine to yield a 5-amino-pyrazole, which is subsequently cyclized with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine (B1678525) ring, affording the final pyrazolo[1,5-a]pyrimidine (B1248293) scaffold.

The reactivity of the acetyl group also allows for its conversion into other functional groups, which can then be used to build different heterocyclic rings. For instance, α-halogenation of the acetyl group can provide a reactive site for substitution reactions, leading to the formation of thiazole (B1198619) and other sulfur-containing heterocycles.

Strategic Intermediate for Scaffold Diversification and Chemical Library Generation

The utility of this compound extends to its role as a strategic intermediate for scaffold diversification, a crucial aspect of modern drug discovery and materials science. The presence of the bromine atom at the C5 position is particularly advantageous, as it provides a handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

This allows for the introduction of various substituents at this position, leading to a diverse library of 5-substituted indole (B1671886) derivatives. The ability to systematically modify this position is essential for establishing structure-activity relationships (SAR) in medicinal chemistry programs.

The generation of a chemical library from this compound can be envisioned through a divergent synthetic approach. Starting from the common core, a variety of functional groups can be introduced at the C5 position via cross-coupling reactions. Simultaneously or sequentially, the acetyl group at the C3 position can be transformed into different heterocyclic rings, as discussed in the previous section. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules from a single, readily accessible starting material.

The following table illustrates potential diversification pathways starting from this compound:

| Reaction Site | Reaction Type | Potential Reagents | Resulting Scaffold |

| C3-Acetyl Group | Cyclocondensation | Hydrazine derivatives | Indolyl-pyrazoles |

| C3-Acetyl Group | Enaminone formation & Cyclization | DMF-DMA, Hydrazine, β-ketoesters | Indolyl-pyrazolo[1,5-a]pyrimidines |

| C5-Bromo Group | Suzuki Coupling | Arylboronic acids | 5-Aryl-indoles |

| C5-Bromo Group | Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-indoles |

| C5-Bromo Group | Buchwald-Hartwig Amination | Amines | 5-Amino-indoles |

Integration into Multicomponent Reaction Architectures and Cascade Processes

The structural attributes of this compound make it a suitable candidate for integration into multicomponent reactions (MCRs) and cascade processes. These reaction strategies are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials.

While specific examples directly utilizing this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not prominently reported, its functional groups are amenable to such transformations. For instance, the acetyl group could potentially participate as the ketone component in a Biginelli-type reaction with an aldehyde and urea (B33335) or thiourea (B124793) to form dihydropyrimidinone-fused indoles.

More broadly, the reactivity of the acetyl group allows for the initiation of cascade reactions. A cascade reaction is a sequence of intramolecular reactions that occur sequentially without the need for isolating intermediates. For example, an initial reaction at the acetyl group could generate an intermediate that subsequently undergoes an intramolecular cyclization involving the indole ring or a substituent introduced at the C5-bromo position. Such cascade processes are highly efficient in constructing polycyclic indole alkaloids and other complex natural product-like scaffolds.

Emerging Research Frontiers and Future Perspectives in 1 5 Bromo 1 Tosyl 1h Indol 3 Yl Ethanone Chemistry

Development of Novel Catalytic Systems for Efficient Transformations of the Compound

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone. Future research will likely concentrate on leveraging the distinct reactive sites of the molecule through innovative catalytic strategies. Over the last two decades, significant progress has been made in the transition-metal-catalyzed C–H functionalization of indoles, providing a strong foundation for future work on this specific compound. rsc.org

Transition-Metal Catalysis: Palladium, copper, and rhodium complexes are anticipated to be instrumental. The bromine atom at the C5 position is a prime handle for classic cross-coupling reactions. Future efforts could focus on developing highly efficient and selective catalysts for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions at this position. A key challenge will be to achieve high selectivity and yield without affecting other potentially reactive sites on the indole (B1671886) nucleus. For instance, directing-group strategies could be employed to achieve site-selective C-H functionalization at less reactive positions on the benzene (B151609) core (C4, C6, C7). nih.govnih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. uit.no Future research could explore the use of photocatalytic systems to initiate novel transformations of this compound. This could involve direct C-H functionalization or the generation of radical intermediates to forge new carbon-carbon or carbon-heteroatom bonds, offering green and efficient alternatives to traditional methods.

The table below outlines potential catalytic transformations that could be developed for this compound.

| Catalytic System | Target Site | Potential Transformation | Expected Product Class |

| Palladium(0)/Ligand | C5-Br | Suzuki Coupling | 5-Aryl-1-tosyl-1H-indol-3-yl ethanones |

| Copper(I)/Ligand | C5-Br | Ullmann Condensation | 5-(Arylamino)-1-tosyl-1H-indol-3-yl ethanones |

| Rhodium(III)/Cp* | C2-H or C7-H | C-H Activation/Annulation | Fused Indole Heterocycles |

| Iridium/Photocatalyst | C2-H | C-H Malonation | 2-Malonyl-1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone |

Exploration of Unexplored Reactivity Patterns and Highly Selective Functionalization

The rich array of functional groups in this compound offers a landscape for exploring reactivity patterns that have not yet been systematically investigated. The interplay between the electron-withdrawing tosyl and acetyl groups and the bromo substituent creates a unique electronic profile that could be exploited for highly selective functionalization.

Site-Selective C-H Functionalization: While the C3 position is substituted, the C2, C4, C6, and C7 positions of the indole core are available for functionalization. The inherent reactivity of the indole ring typically favors electrophilic substitution at C3, but with this position blocked, attention turns to other sites. The N-tosyl group, while protecting, also influences the regioselectivity of further reactions. Developing methods for selective C-H functionalization at the C2-position or the less reactive C4, C6, and C7 positions of the benzene ring is a significant frontier. rsc.orgnih.govchim.it

Transformations of the Acetyl Group: The C3-acetyl group is another key site for chemical modification. Its carbonyl functionality allows for a wide range of classical transformations. Future research could explore:

Asymmetric Reduction: Development of chiral catalysts for the enantioselective reduction of the ketone to a secondary alcohol, a valuable chiral building block.

Alpha-Functionalization: Selective halogenation, alkylation, or amination at the alpha-carbon of the acetyl group to introduce further complexity.

Condensation Reactions: Use as a substrate in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.

The table below details potential selective functionalization reactions.

| Reagent/Condition | Target Site | Reaction Type | Potential Product |

| N-Chlorosuccinimide | C2-H | Electrophilic Chlorination | 1-(2-chloro-5-bromo-1-tosyl-1H-indol-3-yl)ethanone |

| Borane/Chiral Catalyst | C=O of Acetyl | Asymmetric Reduction | (R/S)-1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanol |

| LDA, then Alkyl Halide | α-Carbon of Acetyl | Enolate Alkylation | 1-(5-bromo-1-tosyl-1H-indol-3-yl)propan-2-one |

| Arylboronic Acid/Pd cat. | C5-Br | Cross-Coupling | 1-(5-aryl-1-tosyl-1H-indol-3-yl)ethanone |

Rational Design of New Derivatives Based on Mechanistic Insights and Computational Predictions for Specialized Applications

The rational design of novel derivatives of this compound, guided by mechanistic understanding and computational chemistry, represents a forward-looking approach to creating molecules for specialized applications, particularly in medicinal chemistry and materials science. The indole scaffold is a well-established "privileged motif" in drug discovery. researchgate.netnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the different sites on the molecule. By modeling reaction pathways and transition states, researchers can forecast the most likely outcomes of a proposed reaction, thereby guiding experimental design and saving significant laboratory time. For instance, computational studies could predict the regioselectivity of C-H functionalization or the stability of intermediates in a proposed catalytic cycle.

Design for Biological Activity: The core structure can be used as a scaffold to design inhibitors for various enzymes or receptor ligands.

By performing cross-coupling reactions at the C5-bromo position, a diverse library of 5-aryl indole derivatives can be synthesized.

Modifications of the C3-acetyl group could lead to derivatives that can form key hydrogen bonds or other interactions within a biological target.

Computational docking studies can be used to virtually screen these potential derivatives against protein targets, prioritizing the synthesis of compounds with the highest predicted binding affinity. This synergy between computational prediction and synthetic execution will accelerate the discovery of new bioactive molecules.

| Application Area | Design Strategy | Target Functionality | Example Derivative Class |

| Medicinal Chemistry | Suzuki coupling at C5-Br | Kinase Inhibition | 5-Aryl-3-acetyl-1-tosylindoles |

| Medicinal Chemistry | Condensation at C3-acetyl | Antimicrobial Agents | 3-Chalconyl-5-bromo-1-tosylindoles |

| Materials Science | Sonogashira coupling at C5-Br | Organic Electronics | 5-(Alkynyl)-3-acetyl-1-tosylindoles |

The exploration of these emerging frontiers will undoubtedly elevate this compound from a simple synthetic intermediate to a versatile platform for chemical innovation.

Q & A

Basic: What are the typical synthetic routes for preparing 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone?

The synthesis of this compound typically involves sequential functionalization of the indole scaffold. A common approach includes:

- Bromination : Introducing the bromine substituent at the 5-position of indole using electrophilic bromination agents (e.g., NBS or Br₂ in controlled conditions).

- Tosylation : Protecting the indole nitrogen with a tosyl group (TsCl, in the presence of a base like pyridine or DMAP) to enhance stability and direct subsequent reactions.

- Acetylation : Introducing the ethanone group at the 3-position via Friedel-Crafts acylation or using acetylating agents like acetyl chloride.

Key methodological considerations include optimizing reaction temperatures and stoichiometry to avoid over-bromination or deprotection. Similar bromo-ethanone intermediates have been employed in S-alkylation reactions for triazole derivatives, highlighting the importance of regioselective functionalization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions and confirms tosyl protection (distinct methyl singlet at ~2.4 ppm for Ts group). The deshielding effect of bromine and acetyl groups aids in assigning indole ring protons.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly in crowded aromatic regions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅BrNO₃S) and detects isotopic patterns from bromine.

- X-ray Crystallography : Resolves structural ambiguities, such as torsional angles between the tosyl group and indole core. SHELX software is widely used for refinement .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and sulfonamide (S=O) vibrations (~1350, 1150 cm⁻¹).

NIST databases provide reference spectra for analogous brominated indoles, aiding in comparative analysis .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated indole derivatives?

X-ray crystallography is critical for elucidating bond lengths, angles, and packing interactions. For this compound:

- SHELX Refinement : The SHELXL program refines crystal structures by optimizing parameters like thermal displacement and occupancy. Its robustness in handling twinned data or high-resolution datasets makes it ideal for halogenated compounds .

- Halogen Bonding Analysis : The bromine atom’s electron-deficient nature can form non-covalent interactions with electron-rich regions (e.g., sulfonyl oxygen), influencing crystal packing.

- Torsional Strain Assessment : The dihedral angle between the tosyl group and indole plane is quantified to evaluate steric effects.

Example: SHELX-derived models for similar palladacycles demonstrate how crystallography clarifies coordination geometries in complex heterocycles .

Advanced: What strategies mitigate competing reactions during functionalization of the ethanone moiety?

The ethanone group’s reactivity necessitates precise control to avoid side reactions (e.g., keto-enol tautomerism or undesired nucleophilic attacks):

- Protection/Deprotection : Temporarily protect the ketone as a ketal or enol ether during electrophilic substitutions.

- Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions at specific positions. For example, Suzuki-Miyaura coupling at the bromine site can proceed without affecting the ethanone group .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions.

Evidence from bromo-ethanone derivatives in triazole synthesis highlights the efficacy of alkylation under inert atmospheres to prevent oxidation .

Advanced: How to analyze conflicting spectral data for brominated indole derivatives?

Contradictions in spectral interpretation often arise from dynamic effects or substituent interactions:

- Dynamic NMR : Resolves conformational exchange broadening in ¹H NMR (e.g., hindered rotation of the tosyl group).

- Isotopic Labeling : ²H or ¹³C labeling clarifies ambiguous signals in crowded regions.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data.

- Multi-Technique Correlation : Cross-validate MS fragmentation patterns with IR carbonyl signals and X-ray-derived bond lengths.

NIST’s mass spectral databases provide benchmarks for brominated compounds, aiding in resolving discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.